molecular formula C8H17ClN2O2 B3022383 Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride CAS No. 161909-44-0

Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride

Cat. No. B3022383
M. Wt: 208.68 g/mol
InChI Key: SGFTWPPYNWSUBF-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the exact compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the analysis of Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Another synthesis approach for a paramagnetic monomer started from 2,2,6,6-tetramethyl-4-oxo-piperidine and involved the Bucherer-Bergs synthesis and reaction with phosgene . These methods highlight the potential synthetic routes that could be adapted for the synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and DFT methods. For example, two polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride were analyzed, revealing different conformations and hydrogen bonding patterns . Similarly, the conformational preferences of 4-amino-3,5-cyclopiperidine compounds were indicated by NMR spectroscopy and X-ray structural analysis . These studies suggest that the molecular structure of Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various reactions such as hydrazinolysis, catalytic reduction, and N-alkylation . For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride involved condensation, N-alkylation, and hydrolysis . These reactions demonstrate the potential chemical transformations that Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. NMR spectroscopy was used to study the conformations of 4-hydroxy-1-methylpiperidine betaine derivatives . Additionally, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was evaluated, indicating potential biological properties . These findings provide a foundation for understanding the physical and chemical properties of Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride.

Safety And Hazards

Specific safety and hazard information for “Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride” was not found in the retrieved data. For safety and handling, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-amino-1-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-10-5-3-8(9,4-6-10)7(11)12-2;/h3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFTWPPYNWSUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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